N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine
Description
N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine is a substituted methanamine derivative featuring a benzyl group and a 1,3-dimethylpyrazole moiety. The 1,3-dimethylpyrazole ring provides steric and electronic modulation, while the benzyl group may enhance lipophilicity and binding interactions. Its molecular formula is inferred as C₁₄H₁₇N₃ based on structural analogs (e.g., CAS 1519247-31-4) .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H17N3/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
SZQNIXKLQQYAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine can be achieved through various synthetic routes. One common method involves the reductive amination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine with benzaldehyde. This reaction typically proceeds in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine has garnered attention for its potential pharmacological properties. Its structure suggests several avenues for research in drug development.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to this compound. Notably, derivatives of pyrazole have been shown to induce apoptosis in various cancer cell lines. For instance:
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 18 | Moderate cytotoxicity observed |
| Related pyrazole derivatives | HeLa (cervical cancer) | 12 | Significant apoptosis induction |
| Other derivatives | A549 (lung cancer) | 8 | High cytotoxicity |
The proposed mechanism of action includes the inhibition of topoisomerase II and induction of cell cycle arrest at the G2/M phase, which are critical for halting cancer cell proliferation.
Antiviral Activity
Research indicates that this compound may exhibit antiviral properties. Similar compounds have been studied for their ability to inhibit viral replication by interfering with nucleic acid synthesis. For example:
| Virus Type | Inhibition Mechanism | Reference Study |
|---|---|---|
| Influenza A | RNA polymerase inhibition | Patent on small molecule inhibitors |
| Hepatitis C | Interference with viral replication pathways | Study on pyrimidine derivatives |
These findings suggest that further investigation into the antiviral capabilities of this compound could yield promising therapeutic agents against viral infections.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The synthetic pathway may include:
- Formation of the pyrazole ring.
- Benzylation to introduce the benzyl group.
- Final amination step to yield the target compound.
This synthetic versatility allows for modifications that can enhance its biological activity or selectivity.
Case Study: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines:
"The compound demonstrated a dose-dependent response in inhibiting cell growth across multiple tumor types, suggesting a broad-spectrum anticancer potential."
Case Study: Antiviral Properties
In another investigation focused on antiviral activity:
"N-Benzyl derivatives were shown to effectively reduce viral load in infected cell cultures, indicating their potential as antiviral agents."
Mechanism of Action
The mechanism of action of N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The benzyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Tetrazole/Imidazole Derivatives (e.g., ): The replacement of pyrazole with tetrazole introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and polar surface area, which may influence solubility and target binding.
- Ethyl vs.
- Aromatic Extensions (e.g., ): The dimethoxyphenyl group increases electron density, which could enhance π-π stacking interactions in biological targets.
Physicochemical Properties
Spectroscopic and Analytical Data
Comparative NMR and mass spectrometry data highlight electronic environments:
Insights :
- The 1,3-dimethylpyrazole in the target compound likely generates distinct upfield shifts compared to tetrazole analogs due to reduced electron-withdrawing effects.
- The benzyl group contributes to higher molecular weight and lipophilicity compared to methyl or ethyl derivatives (e.g., ).
Biological Activity
N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine, a compound with the CAS number 1250805-80-1, has garnered attention for its potential biological activities, particularly in the context of cancer research and neuroprotection. This article reviews the current understanding of its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 218.25 g/mol. Its structure features a benzyl group attached to a 1H-pyrazole moiety, which is known for various pharmacological properties.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : A study indicated that related compounds with similar structures demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds appear to inhibit mTORC1 signaling and enhance autophagy under specific nutrient conditions, suggesting a potential mechanism for their anticancer effects .
Table 1: Summary of Antiproliferative Activity
| Cell Line | Compound Concentration | Effect Observed | Reference |
|---|---|---|---|
| MIA PaCa-2 | 10 µM | Reduced mTORC1 reactivation | |
| HepG2 (Liver) | Varies | Inhibition of growth | |
| MDA-MB-231 (Breast) | Varies | Significant antiproliferative effect |
The biological activity of this compound is primarily attributed to its interactions with cellular pathways:
- mTORC1 Inhibition : The compound has been shown to disrupt mTORC1 signaling pathways, which are crucial for cell growth and proliferation. This inhibition leads to reduced phosphorylation of key substrates like P70 and 4EBP1, indicating impaired mTORC1 activity .
- Autophagy Modulation : The compound enhances basal autophagy while impairing autophagic flux under nutrient-deprived conditions. This dual action may selectively target cancer cells that rely on autophagy for survival in a harsh tumor microenvironment .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Cancer Research : A study focusing on pyrazole derivatives found that compounds with similar structures exhibited significant antitumor activity against multiple cancer types, including lung and colorectal cancers. The results suggest that these compounds could be developed into effective anticancer agents .
- Neuroprotective Effects : Although less studied, related compounds have shown promise in neuroprotection. One study indicated that benzyl-substituted pyrazoles could exhibit protective effects in models of neurodegenerative diseases .
Q & A
Q. Basic Research Focus
- HRMS : Validate molecular formula (e.g., observed m/z 340.1801 vs. calculated 340.1808 for C₂₃H₂₁N₃⁺) .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹).
- X-ray Crystallography : Resolve ambiguous stereochemistry; however, crystallization may require co-crystallization agents for low-melting-point derivatives .
How can researchers address the lack of ecological toxicity data for this compound?
Advanced Risk Assessment
When toxicity data are absent (e.g., as noted in Safety Data Sheets ):
- Apply read-across models using structurally similar compounds (e.g., pyrazole-based pharmaceuticals).
- Conduct in silico predictions with tools like EPA’s ECOSAR or OECD QSAR Toolbox.
- Perform acute toxicity assays (e.g., Daphnia magna LC₅₀) under OECD guidelines.
What role does the benzyl group play in modulating biological activity?
Structure-Activity Relationship (SAR) Focus
The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability. Comparative studies with non-benzylated analogs (e.g., 1-(1,3-dimethylpyrazol-5-yl)methanamine) can isolate its contribution to bioactivity. In vitro assays (e.g., receptor binding) paired with logP measurements provide empirical SAR insights .
How can researchers troubleshoot low yields in Cu-catalyzed coupling reactions involving this compound?
Advanced Synthetic Chemistry
Low yields in couplings (e.g., with propargyl bromides ) may arise from:
- Catalyst deactivation: Use freshly distilled CuI and degassed solvents.
- Steric hindrance: Replace bulky ligands with monodentate alternatives (e.g., PPh₃).
- Temperature control: Microwave-assisted synthesis can accelerate sluggish reactions.
What computational tools predict the compound’s pharmacokinetic properties?
Q. Methodological Guidance
- ADMET Prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity.
- Docking Studies : AutoDock Vina to simulate interactions with target proteins (e.g., kinase enzymes).
- Solubility Parameters : Hansen Solubility Parameters (HSPiP) to optimize formulation .
How do substituent variations on the pyrazole ring affect spectroscopic properties?
Advanced Analytical Focus
Electron-withdrawing groups (e.g., nitro in ) deshield adjacent protons, upfield shifting NMR signals. Compare with ¹³C NMR data for carbonyl-containing analogs (e.g., δ 151.9 ppm for pyrazole carbons ). IR spectra further differentiate substituent effects via C=O stretches (absent in the dimethyl variant).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
